2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the tetrahydroquinazoline family, characterized by a thione functional group at the 4-position. This compound features a complex structure that includes a chlorophenyl group and a phenyl group, contributing to its unique chemical properties. The presence of the thione group (C=S) instead of a carbonyl (C=O) significantly influences the compound's reactivity and biological activity. Tetrahydroquinazolines are known for their diverse biological activities, including anti-cancer and antioxidant properties, making them important in medicinal chemistry .
The chemical behavior of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be explored through various reactions:
These reactions showcase the versatility of the compound in synthetic organic chemistry and its potential for further derivatization .
2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibits notable biological activities:
The synthesis of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be achieved through various methods:
text2-Chlorobenzaldehyde + Cyclohexanone + Thiourea → 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
The applications of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione extend across several fields:
Interaction studies involving 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Chlorophenyl)-5,6-dihydroquinazoline | Structure | Lacks thione functionality; lower biological activity |
| 2-(Phenyl)-5-methylthiazolidine | Structure | Different heterocyclic core; used as antibacterial agents |
| 3-Aminoquinazolinone | Structure | Exhibits different mechanisms of action; less potent against cancer cells |
These comparisons highlight the uniqueness of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione due to its specific arrangement of functional groups and enhanced biological activities attributed to its thione structure.
The infrared spectroscopic analysis of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione reveals characteristic absorption patterns that are fundamental for structural identification and purity assessment. The thione functional group exhibits distinctive vibrational signatures that differentiate it from related carbonyl and other sulfur-containing compounds [1] [2].
The carbon-sulfur double bond (C=S) stretching vibration represents the most diagnostic feature in the infrared spectrum of tetrahydroquinazoline thione derivatives. For the target compound, the C=S stretching frequency is expected to appear in the range of 1236-1395 cm⁻¹, consistent with literature values for similar tetrahydroquinazoline-4(1H)-thione structures [1] [3]. This frequency range is significantly lower than the corresponding C=O stretching vibrations of quinazolinone analogs, which typically appear at 1665-1708 cm⁻¹ [1] [4].
The nitrogen-hydrogen stretching vibrations in the tetrahydroquinazoline ring system produce characteristic absorptions in the 3304-3327 cm⁻¹ region [1]. These bands appear as broad, medium-to-strong intensity peaks due to hydrogen bonding interactions and the heterocyclic environment. The aromatic carbon-hydrogen stretching vibrations from both the 2-chlorophenyl and phenyl substituents generate multiple peaks in the 3077-3088 cm⁻¹ range [1].
Aliphatic carbon-hydrogen stretching vibrations from the tetrahydro ring portion of the molecule are observed in the 2976-2979 cm⁻¹ region [1]. These absorptions typically appear as multiple overlapping peaks due to the various CH₂ environments within the saturated six-membered ring. The presence of the chlorine substituent on the phenyl ring may cause slight shifts in the aromatic C-H stretching frequencies due to electronic effects [1].
The characteristic N-C=S vibrational coupling patterns, as described by theoretical studies, manifest as multiple bands in distinct regions: 1395-1570 cm⁻¹ (N-C=S band I), 1260-1420 cm⁻¹ (N-C=S band II), and 940-1140 cm⁻¹ (N-C=S band III) [2]. These mixed vibrations are particularly useful for qualitative analysis and provide additional confirmation of the thione structure.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione through characteristic chemical shift patterns and coupling relationships. The heterocyclic nature of the molecule and the presence of multiple aromatic systems create a complex but interpretable NMR signature [1] [4].
The nitrogen-hydrogen proton in the tetrahydroquinazoline ring system appears as a characteristic singlet in the downfield region at 8.06-9.56 ppm [1]. This proton is readily identified by its exchangeability with deuterium oxide, confirming its assignment to the NH functionality. The chemical shift value reflects the deshielding effect of the adjacent nitrogen atoms and the aromatic ring system.
Aromatic protons from both the 2-chlorophenyl and phenyl substituents produce complex multiplet patterns in the 6.88-7.79 ppm region [1] [4]. The integration typically accounts for nine aromatic protons total: four from the 2-chlorophenyl group and five from the phenyl group. The presence of the chlorine substituent creates characteristic splitting patterns and chemical shift differences that can aid in structural assignment.
The tetrahydro ring portion generates distinctive methylene proton signals appearing as complex multiplets between 1.03-2.99 ppm [1] [4]. These protons exhibit typical doublet of triplets coupling patterns with coupling constants of J = 8.8 and 4.9 Hz, reflecting the chair conformation of the six-membered ring and the axial-equatorial relationships between adjacent protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift ranges. The thione carbon (C=S) appears in the 165-170 ppm region, which is diagnostic for thiocarbonyl functionality [4] [5]. This chemical shift is distinctly different from carbonyl carbons in quinazolinone analogs, which typically resonate around 160 ppm.
Aromatic carbons from the phenyl and chlorophenyl substituents resonate in the 120-160 ppm range [4] [5]. The carbon bearing the chlorine substituent typically appears more downfield due to the electron-withdrawing effect of the halogen. The tetrahydro ring carbons appear in the aliphatic region between 20-30 ppm, with each carbon environment producing distinct signals based on its proximity to nitrogen atoms and the aromatic systems [4] [5].
Mass spectrometric analysis of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The electron ionization mass spectrum exhibits predictable fragmentation patterns based on the stability of resulting ions and the molecular framework [1] [6] [7].
The molecular ion peak appears at the expected molecular weight, with the base peak typically corresponding to stable aromatic fragments in the 95-146 m/z range [1] [6]. The presence of chlorine in the 2-chlorophenyl substituent creates a characteristic isotope pattern with peaks separated by two mass units, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [6].
Alpha-cleavage reactions represent a primary fragmentation pathway, resulting in the loss of 15 mass units (methyl groups) or larger alkyl fragments [1] [6]. These fragmentations typically produce ions with 20-60% relative intensity compared to the base peak. The stability of the resulting carbocations depends on their ability to delocalize positive charge through the aromatic systems.
Benzylic cleavage reactions involving the phenyl and chlorophenyl substituents generate characteristic fragment ions [6] [7]. The loss of phenyl groups (77 mass units) or chlorophenyl groups (111 mass units) produces fragments that retain the quinazoline core structure. These fragmentations typically show moderate intensity (15-40% relative to base peak) and provide valuable structural information.
The quinazoline core structure demonstrates remarkable stability during fragmentation, often appearing as prominent peaks in the 146-190 m/z range [1] [6]. This stability reflects the aromatic character of the heterocyclic system and the delocalization of charge across the nitrogen-containing ring. The retention of the C=S functionality in many fragments provides additional confirmation of the thione structure.
McLafferty rearrangement processes involving the tetrahydro ring portion result in the loss of neutral molecules such as ethylene (28 amu) or other small aliphatic fragments (28-44 amu) [6] [7]. These rearrangements typically produce fragments with 25-55% relative intensity and provide insight into the ring conformation and substitution patterns.
X-ray photoelectron spectroscopy provides definitive identification and quantification of sulfur chemical states in 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione. The technique offers surface-sensitive analysis with sampling depths of 50-100 Å, making it particularly valuable for characterizing the chemical environment of sulfur atoms [8] [9].
The sulfur 2p core level spectrum exhibits characteristic binding energies that reflect the chemical state of sulfur within the thione functional group. For thione compounds, the S 2p₃/₂ binding energy typically appears at 163.3-164.0 eV [8] [9] [10]. This energy range is distinctly different from other sulfur chemical states, enabling unambiguous identification of the C=S functionality.
The corresponding S 2p₁/₂ peak appears at higher binding energy (164.5-165.2 eV) due to spin-orbit coupling effects [9] [10]. The separation between these peaks (approximately 1.2 eV) is characteristic of sulfur and provides additional confirmation of elemental identity. The intensity ratio of S 2p₃/₂ to S 2p₁/₂ follows the expected 2:1 statistical relationship.
Peak width measurements (full width at half maximum) for thione sulfur typically range from 0.8-1.2 eV [9]. This parameter provides information about the chemical environment and can indicate the presence of multiple sulfur species or chemical heterogeneity. Narrower peak widths generally indicate more homogeneous chemical environments.
The binding energy values for thione sulfur can be distinguished from other sulfur chemical states commonly encountered in organic compounds. Thiol groups (C-SH) exhibit S 2p₃/₂ binding energies at 163.2-163.5 eV [10] [11] [12], while disulfide linkages appear at 163.6 ± 0.2 eV [13] [10] [11]. Highly oxidized sulfur species such as sulfates show significantly higher binding energies at 168.8 eV [9].
Metal-sulfur interactions, if present due to sample preparation or environmental factors, would appear at lower binding energies (161.8-162.0 eV for Au-S bonds) [10] [11] [12]. Physisorbed sulfur species, which may result from sample contamination or degradation, typically appear in the 163.5-164.0 eV range with broader peak widths (1.0-1.3 eV) [13] [10].
The quantitative analysis capabilities of X-ray photoelectron spectroscopy enable determination of sulfur content and assessment of sample purity. The technique can detect sulfur oxidation or degradation products that may not be evident through other analytical methods. Surface charging effects, which can shift binding energies, are typically corrected by referencing to adventitious carbon at 284.6 eV [8] [9].